Home > Products > Building Blocks P12045 > 1H-pyrazolo[3,4-c]pyridine
1H-pyrazolo[3,4-c]pyridine - 271-47-6

1H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-337407
CAS Number: 271-47-6
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Inhibition of phosphodiesterase 4 (PDE4): PDE4 inhibitors are investigated for their potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [].
  • Antagonism of CC chemokine receptor 1 (CCR1): CCR1 antagonists are explored as potential treatments for rheumatoid arthritis [].
  • Inhibition of blood coagulation factor Xa: Factor Xa inhibitors, such as apixaban, are anticoagulant drugs used to prevent and treat thromboembolic disorders [, , , , ].
  • Antiproliferative activity: Some derivatives display potent antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents [, , ].
  • Agonism of GPR119: GPR119 agonists are investigated for their potential in treating type 2 diabetes and obesity [].

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

    Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa . It is used for the treatment and prevention of thromboembolic disorders . Apixaban is a neutral compound with a p-methoxyphenyl group at the P1 position and a 2-oxopiperidin-1-yl substituent on the phenyl ring at the 6-position of the pyrazolo[3,4-c]pyridine core .

1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

    Compound Description: This compound is a crystalline form of a factor Xa inhibitor . It features a 3-chlorophenyl group at the 1-position and a 2-oxo-1(2H)pyridinyl substituent on the phenyl ring at the 6-position of the pyrazolo[3,4-c]pyridine core.

3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4, 5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11)

    Compound Description: This compound was identified as a novel PDE4 inhibitor through high-throughput screening . It features an ethyl group at the 3-position, a 4-fluorophenyl group at the 1-position, and a phenyl group at the 6-position of the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core.

    Compound Description: This compound is a potent PDE IV inhibitor that incorporates a cyclopentyl group at the 9-position, an ethyl group at the 7-position, and a thiophen-2-yl group at the 3-position of the pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine core .

Tofimilast (Compound 19)

    Compound Description: Tofimilast is a potent PDE4 inhibitor belonging to the 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine series . It is characterized by a 2-thienyl group at the 3-position of the tricyclic core.

3-bromo-1H-pyrazolo[3,4-c]pyridine-7(6H)-one

    Compound Description: This compound is a key intermediate in the synthesis of various pyrazolopyridine derivatives . It features a bromine atom at the 3-position and a carbonyl group at the 7-position of the 1H-pyrazolo[3,4-c]pyridine core.

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid (2-methanesulfonyl-pyridin-4-ylmethyl)-amide (Compound 1)

    Compound Description: This compound and its analogs are potent CCR1 antagonists being investigated for the treatment of rheumatoid arthritis . They feature a 4-fluorophenyl group at the 1-position and a substituted carboxamide group at the 4-position of the 1H-pyrazolo[3,4-c]pyridine core.

3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (Compound 12a)

    Compound Description: This compound exhibits significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer . It features a 3-fluorophenyl group at the 3-position and a 4-methylpiperazin-1-yl group at the 7-position of the 1H-pyrazolo[3,4-c]pyridine core.

Overview

1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring. This compound belongs to the broader class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1H-pyrazolo[3,4-c]pyridine allows for various substitutions at different positions, leading to a wide range of derivatives with distinct properties and activities.

Source and Classification

1H-pyrazolo[3,4-c]pyridine is classified under heterocyclic compounds due to its unique ring structure consisting of nitrogen atoms. It has been extensively studied for its pharmacological properties, particularly as a G-protein coupled receptor agonist, which makes it a subject of interest in drug discovery and development. The compound has been documented in various scientific literature, highlighting its synthesis methods, biological activities, and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 1H-pyrazolo[3,4-c]pyridine can be achieved through several methods:

  1. Cyclization Reactions: This involves the formation of the pyrazole ring followed by cyclization to form the pyridine component. Common precursors include 3-aminopyrazoles and various electrophiles.
  2. Functionalization Techniques: Techniques such as Suzuki coupling, Heck reaction, and Sonogashira coupling have been employed to introduce functional groups at specific positions on the pyrazolo[3,4-c]pyridine structure .

Technical Details

  • Starting Materials: Typical starting materials include substituted pyrazoles and pyridines.
  • Reagents: Various reagents such as acids or bases may be used to facilitate cyclization or functionalization.
  • Conditions: Reactions are often conducted under controlled temperatures and pressures to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 1H-pyrazolo[3,4-c]pyridine features:

  • A five-membered pyrazole ring fused with a six-membered pyridine ring.
  • The presence of nitrogen atoms in both rings contributes to its chemical reactivity.

Data

The chemical formula is C7H6N4C_7H_6N_4 with a molecular weight of approximately 150.15 g/mol. The compound exhibits tautomerism between its 1H and 2H forms, influencing its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions including:

  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring facilitates electrophilic attacks.

Technical Details

The reactions can be tailored by modifying substituents on the pyrazole or pyridine rings. Reaction conditions such as temperature, solvent choice, and catalyst presence significantly impact product formation and selectivity .

Mechanism of Action

The mechanism of action for 1H-pyrazolo[3,4-c]pyridine derivatives often involves:

  • G-Protein Coupled Receptor Activation: These compounds can act as agonists for specific receptors like GPR119, influencing insulin secretion and glucose metabolism.
  • Signal Transduction Pathways: Upon receptor binding, these compounds initiate intracellular signaling cascades that lead to physiological responses relevant in metabolic disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Reactivity is influenced by the presence of substituents on the nitrogen atoms and the aromatic system.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these compounds .

Applications

1H-pyrazolo[3,4-c]pyridine has several scientific applications:

  • Pharmaceutical Development: It serves as a lead compound in developing new drugs targeting metabolic diseases such as type 2 diabetes through GPR119 modulation.
  • Biological Research: Used in studies investigating receptor mechanisms and cellular signaling pathways.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic benefits .
Structural Characteristics and Nomenclature

Molecular Architecture of 1H-Pyrazolo[3,4-c]Pyridine

1H-Pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic system comprising fused pyrazole and pyridine rings sharing a C3–C4 bond. Its molecular formula is C₆H₅N₃, with a molecular weight of 119.13 g/mol. The pyrazole ring contains nitrogen atoms at positions 1 and 2 (adjacent to the fusion bond), while the pyridine ring features a nitrogen atom at position 4 (equivalent to position 7 in standard bicyclic numbering). This arrangement creates a bridgehead nitrogen at the fusion point, influencing electron distribution and reactivity. The core structure exhibits planarity, enabling π-conjugation across both rings. Its canonical SMILES notation is c1cc2cn[nH]c2cn1, reflecting the connectivity and tautomeric proton location [1] [3] [9].

Table 1: Atomic Connectivity in 1H-Pyrazolo[3,4-c]Pyridine

PositionAtom TypeHybridizationRing System
1Nsp²Pyrazole
2Nsp²Pyrazole
3Csp²Fusion atom
4Csp²Pyridine
5Csp²Pyridine
6Csp²Pyridine
7Nsp²Pyridine

Tautomeric Forms and Aromatic Stability

The unsubstituted scaffold exhibits tautomerism centered on the pyrazole nitrogen atoms:

  • 1H-Tautomer: Proton resides on N1 (bridging nitrogen), enabling full aromaticity across both rings via 6π-electron delocalization in the pyrazole and pyridine moieties. This form is energetically favored by 37.03 kJ/mol (9 kcal/mol) over the 2H-tautomer, as confirmed by AM1 and DFT calculations [2].
  • 2H-Tautomer: Proton located on N2 disrupts aromaticity in the pyrazole ring, resulting in peripheral conjugation only. This form is rare and typically observed only when the pyridine ring is non-aromatic (e.g., tetrahydropyridones) [2] [4].

Additionally, hydroxy substituents at C4 or C6 undergo keto-enol tautomerism, forming stable pyridone derivatives (e.g., 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine), which dominate in equilibrium [2] [7].

Comparative Analysis with Isomeric Pyrazolopyridines

Pyrazolopyridine isomers differ in ring fusion patterns, significantly altering properties:

  • 1H-Pyrazolo[3,4-b]pyridine: Nitrogen at pyridine position 2 (adjacent to fusion). Over 300,000 derivatives exist, with 14 in drug development phases (e.g., kinase inhibitors) [2].
  • 1H-Pyrazolo[3,4-c]pyridine: Nitrogen at pyridine position 4 (isolated from fusion). Less explored synthetically (~4900 known compounds) but gaining traction for vectorial functionalization [2] [4] [9].
  • Electronic Differences: The [3,4-c] isomer’s isolated pyridine nitrogen enhances nucleophilicity at N7, while the [3,4-b] isomer’s fused nitrogen facilitates electrophilic substitution at C5.

Table 2: Isomeric Comparison of Key Pyrazolopyridine Systems

Property[3,4-b]-Isomer[3,4-c]-Isomer
Pyridine N PositionPosition 2 (adjacent)Position 4 (isolated)
Known Derivatives>300,000~4,900
Drug Candidates14 (2 approved)Limited research-stage
Dominant Tautomer1H (>99%)1H (>99%)
Synthetic AccessibilityHighModerate (requires halogen handles)

Substituent Patterns and Positional Diversity

Functionalization occurs at five key positions, each with distinct prevalence:

  • N1: Dominated by alkyl groups (methyl: 30%, other alkyls: 23%) and aryl groups (phenyl: 15%). Unsubstituted N1-H variants comprise ~20% of compounds [2].
  • C3: Primarily hydrogen (31%) or methyl (47%). Minor substituents include amino (4.7%), hydroxy (2.2%), or aryl groups (2.1%) [2].
  • C4/C6: Often hydroxy (keto tautomers) or halogens (Cl, Br, I). Halogens serve as cross-coupling handles for C–C bond formation [4] [7].
  • C5: Frequently halogenated (Br, Cl) for Buchwald–Hartwig amination or Suzuki coupling. Electron-withdrawing groups (e.g., carboxylic acid) enhance metallation at C7 [4] [6].
  • C7: Requires directed ortho-metallation (e.g., TMPMgCl·LiCl at −40°C) for electrophilic trapping or Negishi coupling [4].

Table 3: Synthetic Modification Strategies for 1H-Pyrazolo[3,4-c]Pyridine

PositionReaction TypeConditionsApplication Example
N1/N2AlkylationNaH, alkyl halides (kinetic/thermodynamic control)N-Methylation for stability
C3Iridium borylation/Suzuki couplingIr(COD)OMe, B₂pin₂; Pd(dppf)Cl₂, Cs₂CO₃Aryl/heteroaryl introduction
C5Buchwald–Hartwig aminationPd₂(dba)₃, rac-BINAP, NaOtBu, THFAminoethyl ethers for bioactivity
C7Directed metalation/NegishiTMPMgCl·LiCl, −40°C; ZnCl₂, Pd catalysisAldehyde or biaryl incorporation

Vectorial functionalization strategies enable sequential derivatization. For example:

Bromination at C5 → SEM protection at N1 → Ir-catalyzed borylation at C3 → Suzuki coupling → SEM deprotection → C7 metalation/functionalization [4].

This multi-step approach emulates fragment-based drug discovery (FBDD) pathways, allowing systematic exploration of chemical space around the core scaffold [4] [5].

Properties

CAS Number

271-47-6

Product Name

1H-pyrazolo[3,4-c]pyridine

IUPAC Name

1H-pyrazolo[3,4-c]pyridine

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)

InChI Key

KNYHISBJRQVMAZ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=NN2

Canonical SMILES

C1=CN=CC2=C1C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.